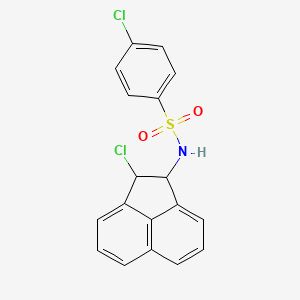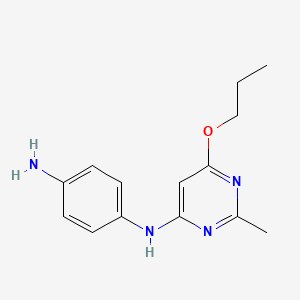![molecular formula C19H16ClFN2S B6576488 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine CAS No. 1173034-97-3](/img/structure/B6576488.png)
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-6-fluorophenyl)methylsulfanyl-6-(4-ethylphenyl)pyridazine, also known as CFPE, is a novel synthetic compound that has recently been developed for use in a variety of scientific research applications. CFPE has been found to have a variety of biochemical and physiological effects, and has been used in several laboratory experiments to study the effects of different compounds on the body.
Aplicaciones Científicas De Investigación
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine has been used in a variety of scientific research applications. It has been used to study the effects of different compounds on the body, as well as to study the effects of different drugs and medications on the body. 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine has also been used in laboratory experiments to study the effects of different compounds on the immune system, as well as to study the effects of different drugs and medications on the immune system. Additionally, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine has been used to study the effects of different compounds on the cardiovascular system, as well as to study the effects of different drugs and medications on the cardiovascular system.
Mecanismo De Acción
The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine is not yet fully understood. However, it is believed that 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine binds to certain receptors in the body, which results in a change in the activity of certain biochemical pathways. This change in activity results in the desired effects of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine on the body.
Biochemical and Physiological Effects
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine has been found to have several biochemical and physiological effects on the body. 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine has been found to have an effect on the cardiovascular system, as it has been found to reduce the risk of atherosclerosis. 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine has also been found to have an effect on the immune system, as it has been found to reduce the risk of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine in laboratory experiments has several advantages. 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine is relatively inexpensive and easy to synthesize, which makes it an ideal compound for use in laboratory experiments. Additionally, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine has been found to have a variety of biochemical and physiological effects, which makes it an ideal compound for use in laboratory experiments. However, there are also some limitations to the use of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine in laboratory experiments. 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine is a synthetic compound, which means that the effects of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine on the body may not be the same as the effects of natural compounds. Additionally, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine is a relatively new compound, so the long-term effects of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine on the body are not yet fully understood.
Direcciones Futuras
There are several potential future directions for the use of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine. 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine could be used to develop new drugs and medications that could be used to treat a variety of diseases and conditions. Additionally, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine could be used to develop new compounds that could be used to study the effects of different compounds on the body. Finally, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine could be used to develop new compounds that could be used to study the effects of different drugs and medications on the body.
Métodos De Síntesis
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine was first synthesized using a three-step process. The first step involves the reaction of 2-chloro-6-fluoroaniline with 4-ethylphenylmagnesium bromide in the presence of a base. The second step involves the reaction of the resulting product with methylsulfanylmethyl chloride in the presence of a base. The third and final step involves the reaction of the resulting product with pyridazine in the presence of a base. This three-step synthesis method has been demonstrated to be efficient and cost-effective for the production of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine.
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-ethylphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2S/c1-2-13-6-8-14(9-7-13)18-10-11-19(23-22-18)24-12-15-16(20)4-3-5-17(15)21/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBUPQKGTVJXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethylphenyl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6576412.png)
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B6576417.png)
![3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B6576420.png)
![3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576426.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6576435.png)
![1-tert-butyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6576436.png)

![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6576452.png)
![(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6576453.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576464.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576470.png)


![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,4-dimethylphenyl)pyridazine](/img/structure/B6576502.png)